molecular formula C16H24O4 B1435994 methyl 8-(4-methoxyphenoxy)octanoate CAS No. 121692-13-5

methyl 8-(4-methoxyphenoxy)octanoate

Cat. No.: B1435994
CAS No.: 121692-13-5
M. Wt: 280.36 g/mol
InChI Key: HVVXJMGNRUVKOH-UHFFFAOYSA-N
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Description

methyl 8-(4-methoxyphenoxy)octanoate: is a chemical compound with the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol . This compound is characterized by the presence of an octanoic acid chain attached to a methoxyphenoxy group, with a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(4-methoxyphenoxy)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: methyl 8-(4-methoxyphenoxy)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, methyl 8-(4-methoxyphenoxy)octanoate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of esterification and transesterification reactions .

Biology: In biological research, this compound is used to study the effects of fatty acid derivatives on cellular processes. It can be used as a model compound to investigate the metabolism and bioactivity of similar fatty acid esters .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers .

Mechanism of Action

The mechanism of action of methyl 8-(4-methoxyphenoxy)octanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active octanoic acid and methoxyphenoxy moieties, which can then interact with cellular enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Octanoic acid, 8-(4-hydroxyphenoxy)-, methyl ester
  • Octanoic acid, 8-(4-chlorophenoxy)-, methyl ester
  • Octanoic acid, 8-(4-nitrophenoxy)-, methyl ester

Comparison: methyl 8-(4-methoxyphenoxy)octanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy derivative exhibits different reactivity and bioactivity profiles. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 8-(4-methoxyphenoxy)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-18-14-9-11-15(12-10-14)20-13-7-5-3-4-6-8-16(17)19-2/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVXJMGNRUVKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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